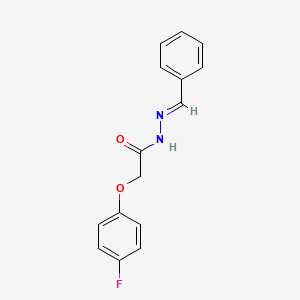![molecular formula C22H22N2O6 B3866667 N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine](/img/structure/B3866667.png)
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine
Descripción general
Descripción
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine, also known as MDV3100 or Enzalutamide, is a nonsteroidal antiandrogen drug that is used for the treatment of advanced prostate cancer. It was approved by the U.S. Food and Drug Administration (FDA) in 2012 and has since become a widely used treatment option for patients with prostate cancer.
Mecanismo De Acción
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine works by binding to the androgen receptor and preventing androgens, such as testosterone, from binding to the receptor. This leads to a decrease in the growth and proliferation of prostate cancer cells.
Biochemical and Physiological Effects:
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine has been shown to have a number of biochemical and physiological effects on the body. It has been shown to decrease the levels of prostate-specific antigen (PSA), which is a marker of prostate cancer progression. In addition, N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine has been shown to decrease the size of prostate tumors and improve overall survival in patients with advanced prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine in lab experiments is its specificity for the androgen receptor. This allows researchers to study the effects of blocking the androgen receptor on prostate cancer cells without affecting other signaling pathways. However, one limitation of using N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine in lab experiments is that it may not accurately reflect the complexity of the tumor microenvironment in vivo.
Direcciones Futuras
There are a number of future directions for research on N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine. One area of interest is the use of N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine in combination with other drugs for the treatment of prostate cancer. Another area of interest is the development of biomarkers to predict which patients are most likely to respond to N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine. Additionally, there is ongoing research on the mechanisms of resistance to N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine and the development of new antiandrogen drugs to overcome this resistance.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine has been extensively studied in preclinical and clinical trials for the treatment of prostate cancer. It has been shown to be effective in blocking the androgen receptor, which is a key driver of prostate cancer growth. In addition, N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]valine has been shown to have a lower risk of side effects compared to other antiandrogen drugs.
Propiedades
IUPAC Name |
2-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-13(2)19(22(27)28)24-21(26)16(23-20(25)15-6-4-3-5-7-15)10-14-8-9-17-18(11-14)30-12-29-17/h3-11,13,19H,12H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDFSYBNEFJMNA-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-methylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3866589.png)

![N'-[4-(dimethylamino)benzylidene]-3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzohydrazide](/img/structure/B3866608.png)
![4-chlorobenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3866612.png)
![3-(4-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide](/img/structure/B3866619.png)
![4-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride](/img/structure/B3866625.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3866631.png)
![N-(3,4-dimethylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3866650.png)
![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3866658.png)
![2-(4-chlorophenyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B3866665.png)
![N-(1-butyl-1H-tetrazol-5-yl)-N'-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)urea](/img/structure/B3866670.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-nitrobenzoate](/img/structure/B3866678.png)
![5,7-diphenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3866686.png)